ドラマピモド
概要
説明
ドラマピモドは、p38 ミトゲン活性化プロテインキナーゼ (MAPK) の強力な阻害剤として機能する低分子です。 この化合物は、特に関節リウマチ、クローン病、乾癬などの炎症性疾患の治療における潜在的な治療用途について調査されています .
科学的研究の応用
Chemistry: Used as a tool compound to study the p38 MAPK signaling pathway.
Biology: Investigated for its effects on cellular processes such as inflammation and apoptosis.
Medicine: Explored as a therapeutic agent for inflammatory diseases, cancer, and infectious diseases.
Industry: Potential applications in the development of new drugs and therapeutic strategies .
作用機序
ドラマピモドは、炎症反応の調節に関与する重要な酵素であるp38 MAPKを阻害することによって効果を発揮します。 p38 MAPKのATPポケットとアロステリック部位に結合することにより、ドラマピモドは下流ターゲットのリン酸化と活性化を阻止し、腫瘍壊死因子-αやインターロイキン-1βなどの炎症性サイトカインの産生を減少させます .
類似化合物の比較
ドラマピモドは、高い選択性と効力のために、p38 MAPK阻害剤の中で独特です。類似化合物には以下が含まれます。
SB203580: 選択性が低い別のp38 MAPK阻害剤です。
VX-702: 同様の効力を持つp38 MAPK阻害剤ですが、薬物動態特性が異なります。
ロスマピモド: 心血管疾患への応用を持つp38 MAPK阻害剤 .
ドラマピモドは、強力な結合親和性とp38 MAPKの複数のアイソフォームを阻害する能力により、研究と治療の両方において貴重なツールとなっています .
生化学分析
Biochemical Properties
Doramapimod interacts with the p38 MAPK, a crucial enzyme involved in the regulation of proinflammatory cytokines . It binds to an allosteric site of the human p38 MAPK, which requires a large conformational change not previously observed for other kinases . This interaction results in the inhibition of the p38 MAPK, thereby suppressing the production of proinflammatory cytokines .
Cellular Effects
Doramapimod has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block the release of tumor necrosis factor alpha (TNF-α) in lipopolysaccharide-stimulated THP-1 cells .
Molecular Mechanism
Doramapimod exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits the activity of p38 MAPK, which is crucial in regulating the production of proinflammatory cytokines, such as tumor necrosis factor α (TNFα) and interleukin-1β .
Temporal Effects in Laboratory Settings
The effects of Doramapimod change over time in laboratory settings . It has been shown to restore the cadmium-induced disruptive structural organization of microtubules across the Sertoli cell cytoplasm .
Dosage Effects in Animal Models
In animal models, the effects of Doramapimod vary with different dosages . In a study involving horses, Doramapimod was well-tolerated and demonstrated anti-inflammatory effects in a low-dose endotoxemia model .
Metabolic Pathways
It is known to interact with the p38 MAPK pathway, which plays a crucial role in inflammation and cell cycle regulation .
Transport and Distribution
It is known to bind to an allosteric site of the human p38 MAPK, suggesting it may be transported to where this kinase is located within the cell .
Subcellular Localization
The subcellular localization of Doramapimod is not explicitly reported in the literature . Given its role as a p38 MAPK inhibitor, it is likely to be found in locations where this kinase is present .
準備方法
合成経路と反応条件
ドラマピモドは、ピラゾールコアの形成、続いて様々な置換基の導入を含む多段階プロセスによって合成されます。主なステップには以下が含まれます。
ピラゾールコアの形成: これは、ヒドラジン誘導体とβ-ジケトンを反応させてピラゾール環を形成する反応を含みます。
置換反応: 様々な置換基が、求核置換反応によってピラゾールコアに導入されます。
工業生産方法
ドラマピモドの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
ドラマピモドは、以下を含む様々な化学反応を受けます。
酸化: ドラマピモドは、特定の条件下で酸化されて酸化誘導体を形成できます。
還元: 還元反応は、ドラマピモド分子上の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から形成される主要な生成物には、様々な置換されたドラマピモド誘導体があり、これらは異なる薬理学的特性を持つ可能性があります .
科学研究への応用
化学: p38 MAPKシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 炎症やアポトーシスなどの細胞プロセスに対する影響について調査されています。
医学: 炎症性疾患、癌、感染症の治療薬として研究されています。
類似化合物との比較
Doramapimod is unique among p38 MAPK inhibitors due to its high selectivity and potency. Similar compounds include:
SB203580: Another p38 MAPK inhibitor with lower selectivity.
VX-702: A p38 MAPK inhibitor with similar potency but different pharmacokinetic properties.
Losmapimod: A p38 MAPK inhibitor with applications in cardiovascular diseases .
Doramapimod stands out due to its strong binding affinity and ability to inhibit multiple isoforms of p38 MAPK, making it a valuable tool in both research and therapeutic contexts .
特性
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOAUNKQVWQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048957 | |
Record name | Doramapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285983-48-4 | |
Record name | Doramapimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285983-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doramapimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doramapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03044 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doramapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of doramapimod?
A1: Doramapimod is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase involved in inflammatory and stress responses. [, , , ]
Q2: How does doramapimod interact with p38α MAPK?
A2: Unlike some other p38α MAPK inhibitors that target the ATP-binding site, doramapimod acts as an allosteric inhibitor, binding to a distinct site on the kinase. [, ]
Q3: Does doramapimod bind to the DFG-in or DFG-out conformation of p38α MAPK?
A3: While doramapimod exhibits high affinity for the DFG-out conformation, research suggests it can also bind to the DFG-in state, inducing conformational changes in the kinase. []
Q4: What are the downstream effects of doramapimod inhibiting p38α MAPK?
A4: Inhibition of p38α MAPK by doramapimod leads to a decrease in the phosphorylation of downstream targets involved in inflammatory responses. This includes a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , , , , ]
Q5: What is the molecular formula and weight of doramapimod?
A5: The molecular formula of doramapimod is C34H40N8O3, and its molecular weight is 616.74 g/mol.
Q6: Is there information available on the spectroscopic data for doramapimod?
A6: The provided research papers primarily focus on the biological activity and do not provide detailed spectroscopic data for doramapimod.
Q7: Is doramapimod known to be a catalyst in any reactions?
A7: Doramapimod is a kinase inhibitor and does not exhibit catalytic properties. Its primary role is to bind to p38α MAPK and block its activity.
Q8: What is known about the stability of doramapimod under different conditions?
A8: Specific information on the stability of doramapimod under various conditions was not found in the provided research.
Q9: What are the primary routes of administration for doramapimod in preclinical studies?
A9: In the provided research, doramapimod was primarily administered in vitro to cell cultures or ex vivo to primary patient samples. In vivo studies utilized intravenous administration in a horse model. [, , , , , ]
Q10: Are there known biomarkers to predict the efficacy of doramapimod?
A11: Research suggests that elevated levels of IL-1β and increased p38 MAPK phosphorylation in AML samples may correlate with sensitivity to doramapimod. []
Q11: Has doramapimod been compared to other p38 MAPK inhibitors?
A12: Yes, several studies compared the efficacy and sensitivity profiles of doramapimod with other p38 MAPK inhibitors, including ralimetinib and ARRY 614. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。